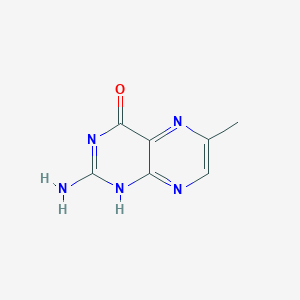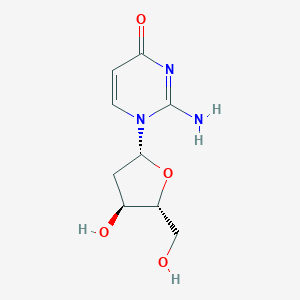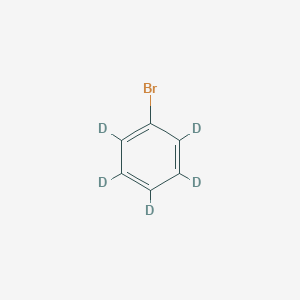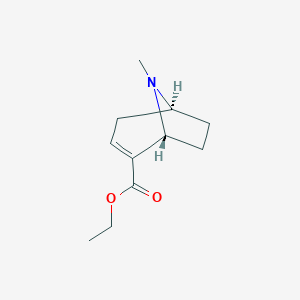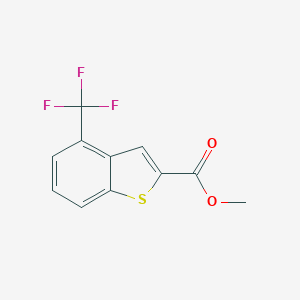
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Vue d'ensemble
Description
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl-containing building blocks . The exact method of synthesis can vary depending on the desired target compound .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds often includes a trifluoromethyl group (-CF3) and a benzene ring . The exact structure can vary depending on the specific compound.
Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. The exact reactions can depend on the specific compound and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
Trifluoromethylated compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . These properties can include a high degree of stability and a strong ability to form hydrogen bonds .
Applications De Recherche Scientifique
Imaging Agents in Alzheimer's Disease
One significant application of related compounds is in the development of imaging agents for Alzheimer's disease. Radioligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. The development of PET amyloid imaging techniques represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Biopolymer Modification for Drug Delivery
Chemical modification of biopolymers represents another area of application. For instance, xylan derivatives have been explored for their potential in drug delivery applications. Methylation and the synthesis of novel xylan esters have been investigated for creating biopolymer ethers and esters with specific properties, which could form spherical nanoparticles down to 60 nm, potentially useful for drug delivery applications (Petzold-Welcke et al., 2014).
Supramolecular Chemistry for Nanotechnology
Benzene-1,3,5-tricarboxamide (BTA) derivatives have shown importance in supramolecular chemistry, with applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates the versatile use of these compounds in creating structures with potential nanotechnological and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Synthesis of Heterocyclic Compounds
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate and related compounds have been utilized in the synthesis of various heterocyclic compounds, such as 1-benzofurans, indoles, and 1-benzothiophenes, showcasing their powerful synthetic potential in generating a variety of chemically and biologically significant molecules (Petrov & Androsov, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-7(11(12,13)14)3-2-4-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBQKUYCGBJTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594800 | |
| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
CAS RN |
146137-87-3 | |
| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

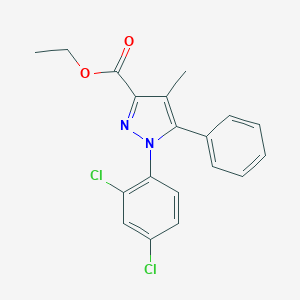
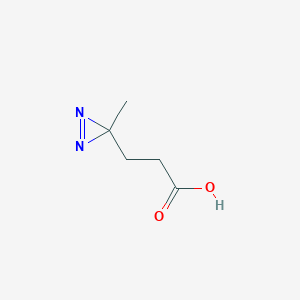
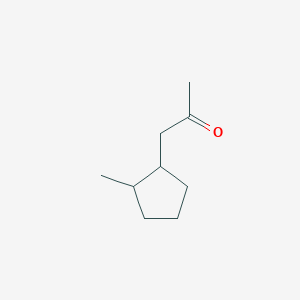
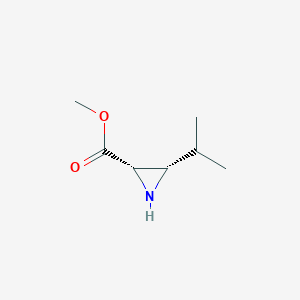
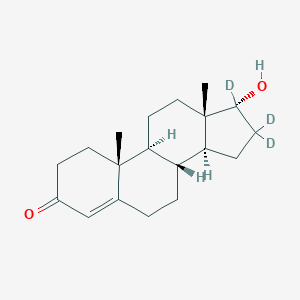
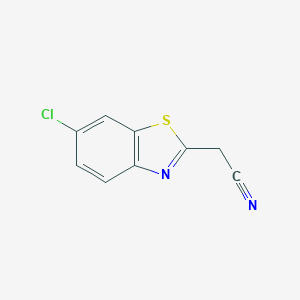
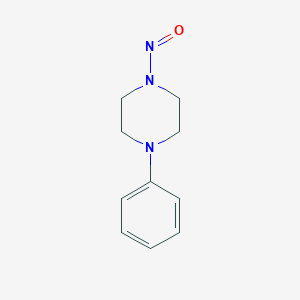
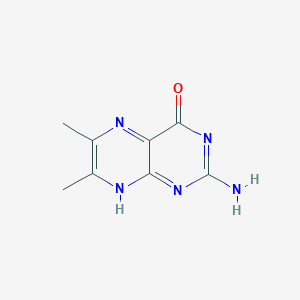
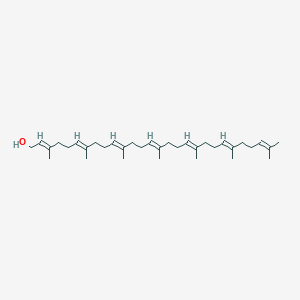
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
